molecular formula C6H11ClF3N B15301415 (2R)-2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride

(2R)-2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride

Cat. No.: B15301415
M. Wt: 189.60 g/mol
InChI Key: DYMIKKBFDSRYIU-NUBCRITNSA-N
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Description

(2R)-2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve the desired substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary, but they generally follow the principles of green chemistry to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products, depending on the nucleophile used.

Scientific Research Applications

(2R)-2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. This property can be exploited in drug design to improve the bioavailability of pharmaceuticals. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound it interacts with.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a methyl and a trifluoromethyl group on the pyrrolidine ring enhances its reactivity and stability, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H11ClF3N

Molecular Weight

189.60 g/mol

IUPAC Name

(2R)-2-methyl-2-(trifluoromethyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C6H10F3N.ClH/c1-5(6(7,8)9)3-2-4-10-5;/h10H,2-4H2,1H3;1H/t5-;/m1./s1

InChI Key

DYMIKKBFDSRYIU-NUBCRITNSA-N

Isomeric SMILES

C[C@@]1(CCCN1)C(F)(F)F.Cl

Canonical SMILES

CC1(CCCN1)C(F)(F)F.Cl

Origin of Product

United States

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